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Introduction to Bis-PEG11-acid
Bis-PEG11-acid is a homobifunctional crosslinker that plays a crucial role in the development

of advanced drug delivery systems.[1] Its structure features a hydrophilic polyethylene glycol

(PEG) spacer with 11 PEG units, flanked by a carboxylic acid group at each terminus. This

configuration allows for the covalent conjugation of two amine-containing molecules, such as

targeting ligands, drugs, or nanoparticles, through the formation of stable amide bonds.[1] The

PEG spacer enhances the solubility and stability of the resulting conjugate, reduces

immunogenicity, and prolongs circulation time in vivo.[2][3] These properties make Bis-PEG11-
acid an ideal linker for constructing targeted drug delivery vehicles, including antibody-drug

conjugates (ADCs) and functionalized nanoparticles, designed to selectively deliver therapeutic

agents to diseased tissues while minimizing off-target effects.[4][5]

Key Applications in Targeted Drug Delivery
Bis-PEG11-acid is a versatile tool for a range of applications in targeted drug delivery,

primarily revolving around the conjugation of various components to create sophisticated

therapeutic constructs.

1. Antibody-Drug Conjugate (ADC) Synthesis:
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Bis-PEG11-acid can be utilized to link cytotoxic drugs to monoclonal antibodies (mAbs) that

recognize tumor-specific antigens. The antibody component guides the conjugate to the cancer

cells, where the cytotoxic payload is internalized, leading to targeted cell death. The PEG

component of the linker can improve the pharmacokinetic profile of the ADC.[4][6]

2. Functionalization of Nanoparticles:

Bis-PEG11-acid is instrumental in the surface modification of nanoparticles, such as liposomes

or polymeric nanoparticles. One carboxyl group can be used to attach to the nanoparticle

surface, while the other is available for the conjugation of targeting ligands (e.g., antibodies,

peptides, or small molecules) or therapeutic agents. This dual functionality allows for the

creation of "stealth" nanoparticles that can evade the immune system and actively target

specific cell types.[7][8][9]

3. Development of PROTACs:

In the field of targeted protein degradation, Bis-PEG11-acid can serve as a linker to synthesize

Proteolysis Targeting Chimeras (PROTACs). A PROTAC molecule simultaneously binds to a

target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein.

4. pH-Responsive Drug Delivery Systems:

While Bis-PEG11-acid itself forms stable amide bonds, it can be incorporated into more

complex systems that include acid-labile linkages, such as hydrazones. In the acidic tumor

microenvironment, these linkages can be cleaved, triggering the release of the conjugated drug

in a targeted manner.[10][11][12]

Data Presentation
The following tables summarize representative quantitative data for drug delivery systems

utilizing PEGylated linkers similar to Bis-PEG11-acid, providing an expected performance

benchmark.

Table 1: In Vitro Cytotoxicity of a Doxorubicin-Nanoparticle Conjugate using a PEG Linker
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Cell Line Treatment IC50 (µg/mL)

MCF-7 (Breast Cancer) Free Doxorubicin 0.45

Doxorubicin-NP-PEG 2.8

A2780 (Ovarian Cancer) Free Doxorubicin 0.32

Doxorubicin-NP-PEG 2.1

HEK293 (Normal Kidney) Free Doxorubicin 1.2

Doxorubicin-NP-PEG 15.5

This table presents hypothetical data based on typical outcomes where the nanoparticle

formulation shows reduced cytotoxicity in normal cells and targeted cancer cells compared to

the free drug, reflecting the need for cellular uptake and drug release.

Table 2: Pharmacokinetic Parameters of a PEGylated Therapeutic Protein

Parameter Native Protein PEGylated Protein

Half-life (t½) (hours) 1.5 24

Mean Residence Time (MRT)

(hours)
2.1 35

Clearance (CL) (mL/h/kg) 25 1.8

Volume of Distribution (Vd)

(L/kg)
0.1 0.08

This table illustrates the expected improvement in the pharmacokinetic profile of a protein after

PEGylation, leading to a longer circulation time and reduced clearance.[2]

Experimental Protocols
Here are detailed methodologies for key experiments involving Bis-PEG11-acid in targeted

drug delivery.
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Protocol 1: Synthesis of an Antibody-Drug Conjugate
(ADC) using Bis-PEG11-acid
Objective: To conjugate a cytotoxic drug containing a primary amine to a monoclonal antibody

(mAb).

Materials:

Monoclonal antibody (mAb)

Bis-PEG11-acid

Amine-containing cytotoxic drug

N-Hydroxysuccinimide (NHS)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

Dimethylformamide (DMF)

Phosphate-buffered saline (PBS), pH 7.4

PD-10 desalting columns

Anhydrous sodium sulfate

Reaction vials

Magnetic stirrer and stir bar

Procedure:

Activation of Bis-PEG11-acid: a. Dissolve Bis-PEG11-acid (10 mg) in anhydrous DMF (1

mL). b. Add NHS (1.2 molar equivalents) and EDC (1.2 molar equivalents) to the solution. c.

Stir the reaction mixture at room temperature for 4 hours to form the NHS ester of Bis-
PEG11-acid.
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Conjugation of Activated Linker to the Drug: a. Dissolve the amine-containing cytotoxic drug

(0.8 molar equivalents) in anhydrous DMF. b. Add the drug solution to the activated Bis-
PEG11-acid solution. c. Stir the reaction at room temperature overnight. d. Monitor the

reaction progress by thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC). e. Upon completion, evaporate the DMF under reduced pressure.

Activation of the Second Carboxylic Acid Group: a. Dissolve the drug-linker conjugate in

anhydrous DMF. b. Add NHS (1.2 molar equivalents) and EDC (1.2 molar equivalents). c.

Stir at room temperature for 4 hours.

Conjugation to the Antibody: a. Prepare the mAb in PBS at a concentration of 5-10 mg/mL.

b. Slowly add the activated drug-linker conjugate solution to the mAb solution (a typical

molar ratio is 5-10 fold excess of the drug-linker to the mAb). c. Gently stir the reaction

mixture at 4°C for 12-24 hours.

Purification of the ADC: a. Remove the unreacted drug-linker and other small molecules by

passing the reaction mixture through a PD-10 desalting column equilibrated with PBS. .

Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.

Protocol 2: Formulation of Targeted Lipid Nanoparticles
using Bis-PEG11-acid
Objective: To prepare lipid nanoparticles functionalized with a targeting peptide.

Materials:

Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000))

Bis-PEG11-acid

Targeting peptide with a primary amine

EDC and NHS

Chloroform

PBS, pH 7.4
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Dialysis membrane (10 kDa MWCO)

Sonication probe or extruder

Procedure:

Preparation of Amine-Functionalized Lipid: a. A lipid with a free amine group (e.g., DSPE-

PEG-Amine) is used as a starting point for conjugation with Bis-PEG11-acid. b. Activate one

of the carboxylic acid groups of Bis-PEG11-acid with EDC and NHS as described in

Protocol 1, step 1. c. React the activated Bis-PEG11-acid with DSPE-PEG-Amine to form

DSPE-PEG-linker.

Lipid Film Hydration: a. Dissolve DSPC, cholesterol, DSPE-PEG(2000), and the DSPE-PEG-

linker in chloroform in a round-bottom flask at a desired molar ratio. b. Remove the

chloroform using a rotary evaporator to form a thin lipid film. c. Dry the film under vacuum for

at least 2 hours to remove residual solvent. d. Hydrate the lipid film with PBS by vortexing to

form multilamellar vesicles (MLVs).

Nanoparticle Formation: a. Reduce the size of the MLVs to form small unilamellar vesicles

(SUVs) by either sonication or extrusion. b. For sonication, use a probe sonicator on ice. c.

For extrusion, pass the MLV suspension through polycarbonate membranes of a defined

pore size (e.g., 100 nm) multiple times.

Conjugation of Targeting Peptide: a. Activate the terminal carboxylic acid group of the linker

on the nanoparticle surface using EDC and NHS in a suitable buffer (e.g., MES buffer, pH

6.0). b. Add the targeting peptide to the activated nanoparticle suspension. c. Incubate the

reaction mixture at room temperature for 4-6 hours with gentle stirring. d. Quench the

reaction by adding an excess of a small molecule with a primary amine (e.g., Tris buffer).

Purification: a. Remove the unreacted peptide and coupling agents by dialysis against PBS.

b. Characterize the targeted nanoparticles for size, zeta potential, and peptide conjugation

efficiency.
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Signaling Pathway: Receptor-Mediated Endocytosis of a
Targeted Nanoparticle
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Caption: Receptor-mediated endocytosis of a targeted nanoparticle.

Experimental Workflow: Synthesis of Targeted
Nanoparticles
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Caption: Workflow for the synthesis of targeted nanoparticles.
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Logical Relationship: Advantages of Using Bis-PEG11-
acid
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Caption: Advantages of using Bis-PEG11-acid in drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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